![molecular formula C22H17ClN4 B3854642 2-chlorobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B3854642.png)
2-chlorobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone
Overview
Description
2-Chlorobenzaldehyde is a clear colorless to yellowish liquid . It’s a chlorinated derivative of benzaldehyde .
Synthesis Analysis
2-Chlorobenzaldehyde undergoes alkynylation with phenylacetylene in the presence of catalytic ligands and dimethylzinc at 0°C to form binaphthyl-derived amino alcohols .Molecular Structure Analysis
The molecular structure of 2-Chlorobenzaldehyde is C7H5ClO . The InChI is InChI=1S/C7H5ClO/c8-7-4-2-1-3-6 (7)5-9/h1-5H .Chemical Reactions Analysis
2-Chlorobenzaldehyde is used in the production of CS gas. It reacts with malononitrile to form CS .Physical And Chemical Properties Analysis
The molar mass of 2-Chlorobenzaldehyde is 140.57 g·mol −1. It has a density of 1.25. The melting point is 9–12 °C and the boiling point is 209–215 °C .Safety and Hazards
2-Chlorobenzaldehyde is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation, serious eye damage/eye irritation, and skin sensitization . Protective measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-2-(4-methylphenyl)quinazolin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4/c1-15-10-12-16(13-11-15)21-25-20-9-5-3-7-18(20)22(26-21)27-24-14-17-6-2-4-8-19(17)23/h2-14H,1H3,(H,25,26,27)/b24-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXNKFZXVFGJON-ZVHZXABRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NN=CC4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)N/N=C/C4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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